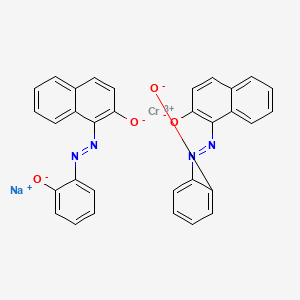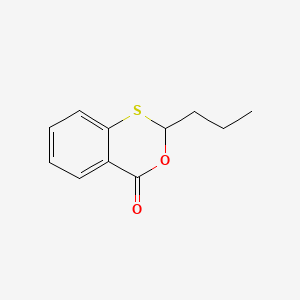
2-Propyl-4H-3,1-benzoxathiin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-4H-3,1-benzoxathiin-4-one is an organic compound with the molecular formula C11H12O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one can be achieved through the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is advantageous due to its simplicity and the absence of a need for catalysts, making it more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and straightforward reaction conditions, which can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4H-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-Propyl-4H-3,1-benzoxathiin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyl-4H-3,1-benzoxathiin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s heteroatoms can engage in hydrogen bonding, and its aromatic ring can participate in π–π interactions with biological targets. These interactions can inhibit enzyme activity or block receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds are similar in structure but contain a sulfur atom in place of oxygen.
4H-3,1-Benzoxazin-4-ones: These compounds have an oxygen atom instead of sulfur and are known for their enzyme inhibitory properties.
Uniqueness
2-Propyl-4H-3,1-benzoxathiin-4-one is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms in its structure. This combination of elements allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
6629-33-0 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-propyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C11H12O2S/c1-2-5-10-13-11(12)8-6-3-4-7-9(8)14-10/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
ORSQFKFICRADEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


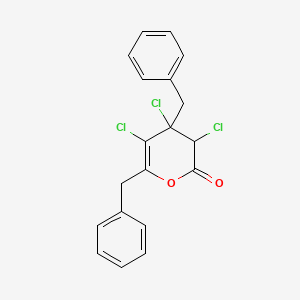

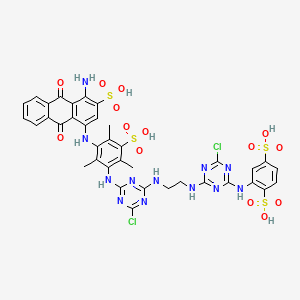


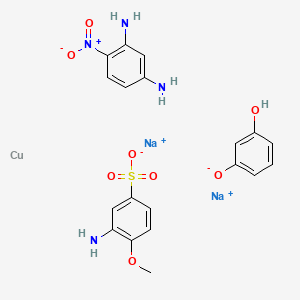
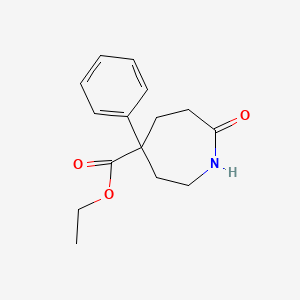

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)



![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
